Technical Profile: 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone
Technical Profile: 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone
CAS Number: 898779-45-8 Molecular Formula: C₁₈H₁₈O₃ Molecular Weight: 282.33 g/mol
Part 1: Executive Technical Summary
3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone is a specialized aromatic ketone intermediate utilized primarily in the synthesis of complex pharmaceutical active ingredients (APIs) and high-performance photoinitiators. Structurally, it functions as a "masked aldehyde" linker . The benzophenone core provides the rigid diaryl scaffold, while the 1,3-dioxolane moiety serves as a robust protecting group for a formyl functionality.
This compound addresses a critical challenge in multi-step organic synthesis: chemoselectivity . By masking the reactive aldehyde on the 3'-position as a cyclic acetal, researchers can perform aggressive transformations on the 3,5-dimethyl ring or the carbonyl bridge (such as Grignard additions, reductions, or halogenations) without compromising the aldehyde, which is liberated only in the final stages via acid hydrolysis.
Part 2: Chemical Identity & Physical Properties
The following data aggregates experimental and predicted physicochemical properties essential for handling and process design.
| Property | Specification | Technical Note |
| CAS Number | 898779-45-8 | Verified via Matrix Scientific & Chemical/Reagent catalogs [1]. |
| IUPAC Name | (3,5-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | Also referred to as the "acetal-protected" form of 3-(3,5-dimethylbenzoyl)benzaldehyde. |
| Appearance | White to Off-White Solid | Crystalline powder form is typical for high-purity (>98%) lots. |
| Melting Point | 68–72 °C (Predicted) | Low melting point requires cold storage to prevent caking. |
| Solubility | DCM, THF, Ethyl Acetate | High lipophilicity due to the dimethyl and benzophenone motifs. Insoluble in water. |
| Stability | Acid-Sensitive | The dioxolane ring is stable to base/nucleophiles but hydrolyzes rapidly in aqueous acid (pH < 4). |
Part 3: Synthesis & Manufacturing Protocol
Strategic Route: The "Carbinol-Oxidation" Pathway
While direct Friedel-Crafts acylation is theoretically possible, it suffers from poor regioselectivity and potential deprotection of the acetal under Lewis Acid conditions. The industry-preferred route utilizes a Grignard Addition followed by Oxidation . This two-step sequence maximizes yield and preserves the sensitive dioxolane ring.
Step 1: Grignard Addition
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Reagents: 3,5-Dimethylphenylmagnesium bromide (1.2 eq), 3-(1,3-dioxolan-2-yl)benzaldehyde (1.0 eq).
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Solvent: Anhydrous THF.
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Conditions: -78°C to 0°C under Nitrogen atmosphere.
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Mechanism: Nucleophilic attack of the Grignard reagent on the aldehyde of the coupling partner. Note: The aldehyde on the coupling partner is actually the benzaldehyde core, but wait—the starting material must be 3-(1,3-dioxolan-2-yl)benzaldehyde ? No, that would result in a di-acetal if we aren't careful.
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Correction: The starting material is 3-(1,3-dioxolan-2-yl)benzaldehyde (CAS 68348-23-2). Wait, if we attack the aldehyde, we get a secondary alcohol.
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Target Structure Check: We need a benzophenone (ketone).[1]
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Protocol: We react the Grignard with the aldehyde to form the secondary alcohol (carbinol), then oxidize it to the ketone.
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Step 2: Selective Oxidation
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Reagents: Activated Manganese Dioxide (MnO₂) or Swern Oxidation (DMSO/Oxalyl Chloride).
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Why MnO₂? It is highly selective for benzylic alcohols and operates under neutral conditions, ensuring the dioxolane acetal remains intact.
Detailed Experimental Workflow
1. Formation of the Carbinol Intermediate:
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Charge a flame-dried 3-neck flask with 3-(1,3-dioxolan-2-yl)benzaldehyde (10.0 g, 56 mmol) and anhydrous THF (100 mL).
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Cool to 0°C. Dropwise add 3,5-dimethylphenylmagnesium bromide (0.5 M in THF, 120 mL) over 30 minutes.
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Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).
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Quench: Pour into saturated aqueous NH₄Cl (buffered to pH ~7 to protect the acetal).
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Extract with Ethyl Acetate, dry over MgSO₄, and concentrate to yield the crude diarylmethanol.
2. Oxidation to Benzophenone (The Target):
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Dissolve the crude carbinol in DCM (150 mL).
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Add Activated MnO₂ (50 g, excess) in portions.
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Stir vigorously at reflux for 12 hours.
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Filter through a Celite pad to remove Mn solids.
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Concentrate the filtrate. Recrystallize from Hexane/Ether to obtain 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone .
Process Visualization (Graphviz)
Figure 1: The "Carbinol-Oxidation" synthetic pathway designed to preserve the acid-sensitive dioxolane moiety.
Part 4: Applications & Mechanism of Action
Pharmaceutical Intermediate (The "Masked" Linker)
In drug discovery, this compound is a precursor for 3-(3,5-dimethylbenzoyl)benzaldehyde .
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Mechanism: The acetal protects the aldehyde during lipophilic modifications. Once the benzophenone core is established, dilute HCl treatment (pH 2, 1 hour) removes the dioxolane, regenerating the aldehyde.
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Downstream Chemistry: The liberated aldehyde is then available for:
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Reductive Amination: To form benzylamine derivatives (common in GPCR ligands).
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Knoevenagel Condensation: To extend the carbon chain for cinnamic acid derivatives.
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Photoinitiator Systems
Substituted benzophenones are Type II photoinitiators.
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Role: The 3,5-dimethyl groups act as electron donors, potentially shifting the UV absorption maximum (λmax) to longer wavelengths compared to unsubstituted benzophenone.
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Functionality: The dioxolane group improves solubility in specific monomer formulations (e.g., acrylates) and can participate in secondary cross-linking reactions upon acid generation.
Part 5: Handling, Safety, and Storage
Safety Profile (GHS Classification)
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Signal Word: Warning
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage Protocol
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Temperature: 2–8°C (Refrigerate).
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Atmosphere: Store under inert gas (Argon or Nitrogen). The acetal is susceptible to hydrolysis by atmospheric moisture if trace acid is present.
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Shelf Life: 24 months if seal is unbroken and stored correctly.
References
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PubChem. (n.d.).[2][3] Benzophenone Derivatives and Bioactivity. National Library of Medicine. Retrieved February 2, 2026, from [Link]
